Tc-99m Mdp Tc-99m Mdp Technetium (99mTc) medronic acid is a pharmaceutical product used in nuclear medicine imaging. It is composed of a technetium ion complexed with medronic acid, a type of bisphosphonate. Like other bisphosphonates used in the treatment of osteoporosis, medronic acid binds to the hydroxyapatite crystals within bone, and in this way localizes the drug to bone for delineation of areas of altered osteogenesis. Following intravenous injection, single photon emission computed tomography (SPECT) is performed to detect the gamma ray emmitted by the decay of Technetium-99m to Technetium-99.
Technetium tc-99m medronate is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m medronate is as a Radiopharmaceutical Activity.
Technetium Tc-99m Medronate is a radiopharmaceutical containing methylene diphosphonate (medronate; MDP) complexed with the gamma-emitting radionuclide technetium Tc 99m with radioisotopic activity and hydroxyapatite affinity. Upon intravenous administration, skeletal uptake of technetium Tc 99m methylene diphosphonate occurs as a function of skeletal blood flow and osteogenic activity. The MDP moiety of this agent has affinity for hydroxyapatite crystals in bone with abnormal accumulation at sites with increased osteoid mineralization; labeling of MDP with Tc 99m allows scintigraphic imaging of areas of abnormal osteogenesis associated with malignant bone lesions.
A gamma-emitting radionuclide imaging agent used primarily in skeletal scintigraphy. Because of its absorption by a variety of tumors, it is useful for the detection of neoplasms.
Brand Name: Vulcanchem
CAS No.: 80908-09-4
VCID: VC1602391
InChI: InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1
SMILES: C(P(=O)(O)O)P(=O)(O)O.[Tc]
Molecular Formula: CH6O8P2Tc-4
Molecular Weight: 306.91 g/mol

Tc-99m Mdp

CAS No.: 80908-09-4

Cat. No.: VC1602391

Molecular Formula: CH6O8P2Tc-4

Molecular Weight: 306.91 g/mol

* For research use only. Not for human or veterinary use.

Tc-99m Mdp - 80908-09-4

Specification

CAS No. 80908-09-4
Molecular Formula CH6O8P2Tc-4
Molecular Weight 306.91 g/mol
IUPAC Name dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate
Standard InChI InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1
Standard InChI Key GEJDKFSIZBOWEL-SGNQUONSSA-J
Isomeric SMILES C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc]
SMILES C(P(=O)(O)O)P(=O)(O)O.[Tc]
Canonical SMILES C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc]

Introduction

Chemical Structure and Properties

Basic Identification

Technetium-99m MDP is classified as a small molecule radiopharmaceutical with several recognized synonyms in scientific literature. The compound consists of the radioactive isotope technetium-99m complexed with methylene diphosphonate, creating a diagnostic agent with specific bone-seeking characteristics.

Table 1: Basic Identification Parameters of Tc-99m MDP

ParameterDetailsSource
Common NamesTechnetium TC-99M MDP, TC-MDP, Technetium Tc-99m diphosphonate
Full Chemical NamesTechnetium TC-99M methylene diphosphonate, Technetium TC-99M methylenebis(phosphonic acid)
Parent CompoundMedronic Acid (CID 16124)
ClassificationSmall Molecule (Approved radiopharmaceutical)
Physical StateInjectable solution (after preparation)

Molecular Characteristics

The molecule possesses specific structural features that contribute to its pharmacological behavior. The diphosphonate structure with its phosphate groups plays a crucial role in the compound's bone-seeking properties and ability to complex with technetium-99m.

Table 2: Molecular Properties of Tc-99m MDP

PropertyValueReference
Molecular Weight270.88-272.89 g/mol
Exact Mass270.838911-272.854562 Da
Hydrogen Bond Acceptor Count6
Hydrogen Bond Donor Count0-2 (varies by form)
Rotatable Bond Count0-2 (varies by form)

The chemical structure of Tc-99m MDP involves phosphonate groups (P-C-P linkage), which is significant in its binding mechanism to bone mineral. The methylene bridge between phosphonate groups distinguishes it from other diphosphonates with different linkages such as P-N-P (imidodiphosphate) or P-O-P (pyrophosphate) .

Radiopharmaceutical Aspects

Radionuclide Characteristics

Technetium-99m, the radioisotope component of Tc-99m MDP, has specific decay characteristics that make it particularly suitable for diagnostic nuclear medicine procedures.

Table 3: Physical Decay Characteristics of Tc-99m

Time (Hours)Fraction Remaining
0 (calibration)1.000
10.891
20.794
30.708
40.631
50.562
60.501
120.251

Technetium-99m decays by isomeric transition with a physical half-life of 6.02 hours, emitting gamma radiation suitable for detection by gamma cameras used in nuclear medicine imaging . This relatively short half-life minimizes radiation exposure to patients while providing sufficient time for imaging procedures to be completed.

Formulation and Preparation

Tc-99m MDP is typically prepared immediately before patient administration using a kit formulation containing the non-radioactive components that are then labeled with freshly eluted technetium-99m pertechnetate.

The TechneScan MDP Kit contains 10 mg medronic acid, minimum 0.60 mg stannous tin as stannous chloride dihydrate, and maximum 1.10 mg total tin as stannous chloride dihydrate in lyophilized form. The pH is adjusted to 5.0-5.5 prior to lyophilization, and the vial is sealed under nitrogen . This formulation ensures stability and proper labeling with technetium-99m when reconstituted.

When sterile, non-pyrogenic, oxidant-free, isotonic Sodium Pertechnetate Tc-99m Injection is added to the vial, the technetium-99m complexes with the methylene diphosphonate, creating the active radiopharmaceutical compound ready for patient administration .

Pharmacological Properties

Pharmacokinetics

The pharmacokinetic profile of Tc-99m MDP explains its utility in skeletal imaging and influences the timing of diagnostic procedures after administration.

Following intravenous injection, Tc-99m MDP demonstrates a biphasic clearance pattern with rapid initial blood clearance followed by selective uptake in bone tissue. During the initial 24 hours following administration, approximately 50% of each dose is retained in the skeleton, while the remaining 50% is excreted into the bladder .

Blood level measurements show that approximately 10% of the injected dose remains in circulation at 1 hour post-injection, decreasing to 5% at 2 hours, and further declining to 3-5% by three hours post-injection. By 24 hours, less than 1% of the administered activity remains in the bloodstream . This rapid clearance from non-target tissues contributes to favorable target-to-background ratios for skeletal imaging.

Mechanism of Action

Tc-99m MDP exhibits specific affinity for areas of altered osteogenesis in the skeletal system. The uptake mechanism involves several physiological processes that determine the distribution of the radiopharmaceutical in bone tissue.

Skeletal uptake occurs as a function of two primary factors:

  • Blood flow to the bone tissue

  • Bone efficiency in extracting the Tc-99m MDP complex from circulation

The diphosphonate structure of the molecule enables binding to hydroxyapatite crystals in bone, with increased uptake in areas of active bone remodeling due to higher blood flow and increased exposure of binding sites. This mechanism explains the increased uptake seen in various pathological conditions affecting bone metabolism and structure.

Clinical Applications

Diagnostic Utility

The primary clinical application of Tc-99m MDP is as a skeletal imaging agent for bone scintigraphy. Technetium-99m-labeled methylene diphosphonate has been reported to be a superior agent for skeletal imaging compared to earlier radiopharmaceuticals .

Bone scintigraphy with Tc-99m MDP is utilized for detecting and evaluating:

  • Metastatic bone disease

  • Primary bone tumors

  • Fractures (particularly occult or stress fractures)

  • Inflammatory or infectious bone conditions

  • Metabolic bone diseases

  • Prosthetic joint complications

  • Bone viability assessment

The high sensitivity of bone scintigraphy with Tc-99m MDP allows for early detection of bone abnormalities, often before changes are visible on conventional radiographs. This makes it particularly valuable in oncology for the detection of bone metastases and monitoring response to therapy.

Imaging Characteristics

When utilized for bone scintigraphy, Tc-99m MDP provides distinctive imaging characteristics that facilitate diagnostic interpretation. Gamma camera imaging typically begins 2-3 hours after intravenous injection, allowing sufficient time for blood clearance and optimal target-to-background ratio .

The imaging properties of Tc-99m MDP have been studied in comparison with other diphosphonate analogs. Research investigating polymethylene diphosphonates with varying chain lengths between phosphate groups has demonstrated that the single-atom linkage in MDP (methylene diphosphonate) provides superior imaging characteristics for skeletal studies .

Comparative Analysis with Similar Compounds

Diphosphonate Variants

Tc-99m MDP belongs to a family of diphosphonate-based radiopharmaceuticals used for skeletal imaging. The linkage between phosphate groups distinguishes various members of this family:

  • Methylene diphosphonate (MDP): P-C-P linkage

  • Imidodiphosphate: P-N-P linkage

  • Pyrophosphate: P-O-P linkage

Studies have investigated the effects of increasing the number of atoms between the two phosphate components, resulting in polymethylene diphosphonates [P-(CH2)n-P] which can be viewed as longer-chain analogs of MDP . These structural variations influence biodistribution, clearance rates, and target-to-background ratios in skeletal imaging.

Research has demonstrated that the standard methylene diphosphonate configuration with its single-atom carbon linkage provides optimal imaging characteristics for routine skeletal scintigraphy, explaining the widespread clinical adoption of Tc-99m MDP over alternative formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator